Win 64338 hydrochloride
Description
Physiological Roles of Bradykinin (B550075) and Related Kinins
Bradykinin is a pleiotropic peptide that influences a wide range of physiological functions. Its effects are context-dependent and are crucial for maintaining homeostasis in various systems.
One of the most well-documented effects of bradykinin is its potent vasodilatory action. wikipedia.orgontosight.ai It stimulates the release of several vasodilating substances from endothelial cells, including nitric oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factor. wikipedia.org This leads to the relaxation of arterial smooth muscle, resulting in increased blood flow and a subsequent decrease in blood pressure. ontosight.ainih.gov
Furthermore, bradykinin significantly increases vascular permeability. ontosight.aimsdvetmanual.com This action allows for the movement of fluid and plasma proteins from the capillaries into the surrounding tissues, a key process in the inflammatory response and tissue repair. ahajournals.org
The effect of bradykinin on smooth muscle is tissue-specific. While it promotes relaxation in vascular smooth muscle, it can cause contraction in non-vascular smooth muscles, such as those in the bronchi and the gastrointestinal tract. wikipedia.orgontosight.ainih.gov This contractile response is mediated by the activation of B2 receptors and involves an increase in intracellular calcium concentrations. physiology.orgfrontiersin.org
Bradykinin is a potent algesic agent, meaning it can directly activate and sensitize nociceptors, the sensory neurons responsible for detecting painful stimuli. pitt.edunih.govnih.gov During tissue injury and inflammation, the release of bradykinin contributes significantly to the sensation of pain. nih.gov It lowers the activation threshold of nociceptors, making them more responsive to thermal, mechanical, and chemical stimuli, a phenomenon known as hyperalgesia. pitt.eduphysiology.org The pain-inducing effects of bradykinin are primarily mediated by the B2 receptor on sensory neurons. nih.govpainphysicianjournal.com
The ability of bradykinin to increase vascular permeability is a primary driver of edema formation, which is the accumulation of fluid in the interstitial space. ontosight.ainih.gov By promoting the leakage of plasma into the tissues, bradykinin contributes to the swelling associated with inflammation and certain pathological conditions like hereditary angioedema. nih.govemcrit.orgresearchgate.net In hereditary angioedema, a deficiency in the C1 esterase inhibitor leads to uncontrolled activation of the kallikrein-kinin system and excessive bradykinin production. nih.govnih.gov
Emerging evidence highlights a significant role for bradykinin in metabolic regulation, particularly in glucose homeostasis. physiology.orgahajournals.org Bradykinin has been shown to enhance insulin (B600854) sensitivity and promote glucose uptake in skeletal muscle and adipose tissue. ahajournals.orgresearchgate.netdiabetesjournals.org This effect is thought to be mediated through the B2 receptor and involves the potentiation of insulin signaling pathways. ahajournals.orgresearchgate.net Studies have indicated that angiotensin-converting enzyme (ACE) inhibitors, which increase bradykinin levels by preventing its degradation, can improve insulin sensitivity. physiology.org
Characterization of Bradykinin Receptor Subtypes
The physiological actions of bradykinin are determined by its interaction with two distinct receptor subtypes, B1 and B2, which differ in their expression, regulation, and signaling pathways. nih.govcdnsciencepub.com
| Receptor Subtype | Expression | Primary Ligand | Role |
| B1 Receptor | Inducible by inflammation, cytokines, and tissue injury. nih.govahajournals.org | des-Arg9-bradykinin ahajournals.org | Primarily involved in chronic inflammatory and pain states. nih.gov |
| B2 Receptor | Constitutively expressed in a wide range of tissues. nih.govahajournals.org | Bradykinin, Kallidin semanticscholar.org | Mediates most of the acute physiological effects of bradykinin, including vasodilation, increased vascular permeability, smooth muscle contraction, and acute pain. nih.govahajournals.orgcdnsciencepub.com |
The B2 receptor is considered the primary mediator of the majority of bradykinin's physiological effects. ahajournals.org However, under conditions of chronic inflammation or tissue damage, the upregulation of the B1 receptor can lead to its increased contribution to pathological processes. nih.gov The distinct roles and regulation of these receptor subtypes make them attractive targets for the development of therapeutic agents aimed at modulating the kinin-kallikrein system.
Bradykinin B1 Receptor (B1R) Expression and Function
The bradykinin B1 receptor (B1R) is typically not expressed or is present at very low levels in healthy tissues under normal physiological conditions. aacrjournals.orgahajournals.orgresearchgate.net Its expression is significantly induced by tissue injury, inflammation, and the presence of inflammatory mediators like cytokines and endotoxins. aacrjournals.orgahajournals.orgresearchgate.net This inducible nature suggests that the B1R plays a prominent role in pathological states. aacrjournals.org When activated, B1R is involved in mediating inflammatory responses, including the release of pro-inflammatory cytokines and an increase in vascular permeability. researchgate.net The primary ligands for the B1R are metabolites of kinins, specifically des-Arg9-bradykinin. aopwiki.orgahajournals.orgwikipedia.org Activation of the B1R leads to an increase in the concentration of cytosolic calcium ions, contributing to both acute and chronic inflammatory responses. wikipedia.org Studies have shown B1R expression on various cell types during inflammatory conditions, such as on circulating lymphocytes and endothelial cells in multiple sclerosis lesions. researchgate.net
Bradykinin B2 Receptor (B2R) Expression and Function
The bradykinin B2 receptor (B2R) is the primary mediator of the physiological effects of bradykinin. ahajournals.orgahajournals.org Unlike the B1R, the B2R is constitutively expressed in a wide variety of healthy tissues and cell types. aacrjournals.orgnih.govfrontiersin.org
The B2R is ubiquitously expressed throughout the body. aacrjournals.org It is found in numerous cell types, including endothelial cells, smooth muscle cells, fibroblasts, and various neurons. nih.govfrontiersin.org Specific tissues with notable B2R expression include the heart, skeletal muscle, adipose tissue, and the urinary bladder urothelium. ahajournals.orgahajournals.orgnih.gov For instance, in the cardiovascular system, B2 receptors are found in the endocardium of the atria and ventricles. ahajournals.org In the mouse ovary, B2R mRNA is constitutively expressed in the granulosa cells of growing follicles. bioone.org The human promonocytic cell line U937 also shows constitutive expression of B2 receptors. frontierspartnerships.org
The B2R is a classic example of a G protein-coupled receptor (GPCR). researchgate.netwikipedia.orgnih.gov Upon binding its ligand, bradykinin, the receptor undergoes a conformational change that activates associated heterotrimeric G proteins. nih.gov The B2R primarily couples to the Gαq class of G proteins, though it can also interact with Gαi. wikipedia.orgfrontiersin.org Some studies suggest that in the basal state, B2R may exist in a pre-coupled complex with its corresponding G proteins, allowing for a rapid and targeted cellular response upon stimulation. nih.gov
Activation of the B2R initiates a cascade of intracellular signaling events.
The Gαq protein, once activated by the B2R, stimulates the enzyme phospholipase C (PLC). frontiersin.orgresearchgate.netsemanticscholar.org PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgresearchgate.net Research indicates that bradykinin stimulation of B2 receptors leads to the activation of PLC gamma 1, which then becomes associated with the receptor. nih.gov This activation of PLC is a critical step in the signaling pathway leading to subsequent intracellular events. oup.com
The generated inositol 1,4,5-trisphosphate (IP3) diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which acts as an intracellular calcium store. physiology.orgahajournals.org This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in the intracellular calcium concentration. physiology.orgnih.govnih.govcdnsciencepub.com This mobilization of intracellular calcium is a hallmark of B2R activation and is a key trigger for many of the cellular responses mediated by bradykinin. ahajournals.orgnih.govnih.gov Studies in various cell lines, including C9 rat liver cells and human bronchial epithelial cells, have demonstrated that bradykinin-induced increases in intracellular calcium are mediated specifically through the B2 receptor. nih.govnih.gov
Win 64338 hydrochloride: A Specific B2 Receptor Antagonist
This compound is a nonpeptide molecule that acts as a competitive antagonist for the bradykinin B2 receptor. medchemexpress.combiosynth.com It effectively inhibits the binding of bradykinin to the B2 receptor, thereby blocking its activation and subsequent downstream signaling. medchemexpress.combiosynth.com
Research Findings on this compound
| Parameter | Finding | Source |
| Mechanism of Action | Potent, selective, nonpeptide competitive antagonist of the bradykinin B2 receptor. | medchemexpress.com |
| Binding Affinity (Ki) | 64 nM for the human B2 receptor on IMR-90 cells. | medchemexpress.com |
| Functional Inhibition | Competitively inhibits bradykinin-stimulated 45Ca2+ efflux from IMR-90 cells (pA2=7.1). | medchemexpress.com |
| In Vitro Activity | Inhibits bradykinin-mediated guinea pig ileum contractility (pA2=8.2). | medchemexpress.com |
| In Vitro Activity | Inhibits bradykinin-induced contraction of guinea-pig trachea with a KB of 64.3 nM. | medchemexpress.com |
| Selectivity | Over 1000-fold greater affinity for the B2 receptor compared to the B1 receptor. | biosynth.com |
These findings highlight the specificity and potency of this compound as a tool for studying the physiological and pathological roles of the bradykinin B2 receptor. Its ability to selectively block B2 receptor signaling has been instrumental in elucidating the specific contributions of this receptor to various cellular and tissue responses. While it is a potent B2 receptor antagonist, some research has noted its low selectivity in certain contexts. remedypublications.com
Downstream Signaling Pathways:
Nitric Oxide (NO) and Prostaglandin Release
A key signaling pathway activated by bradykinin binding to its B2 receptor involves the release of nitric oxide (NO) and prostaglandins (B1171923). remedypublications.comglpbio.com This process is initiated by the G-protein-mediated activation of phospholipase C, which leads to an increase in intracellular calcium levels. remedypublications.com The elevated calcium then stimulates the production of NO via endothelial nitric oxide synthase and the synthesis of prostaglandins through the cyclooxygenase pathway. remedypublications.comglpbio.com These mediators are crucial in mediating bradykinin-induced vasodilation and inflammation. glpbio.com
Interestingly, while this compound is characterized as a B2 receptor antagonist, some studies have revealed more complex interactions. For example, in primary cultured bovine aortic endothelial cells, this compound was found to abolish the effects of a B1 receptor agonist on cyclic GMP production, an indicator of NO synthesis, but did not inhibit the effects of bradykinin itself. nih.gov Furthermore, in human ocular cells, this compound demonstrated a partial agonist effect by mobilizing intracellular calcium and stimulating the release of prostaglandins. semanticscholar.org
Pharmacological Modulation of Bradykinin Receptors in Research
The significant role of bradykinin in various physiological and pathological processes has made its receptors a key target for pharmacological research. medchemexpress.commedchemexpress.com Scientists have developed a range of agonists and antagonists to probe the function of these receptors and to explore their therapeutic potential in conditions such as inflammation, pain, and cardiovascular diseases. remedypublications.commedchemexpress.com The modulation of bradykinin receptors allows researchers to dissect the intricate signaling pathways and to understand the contribution of the Kinin-Kallikrein system to different disease states. remedypublications.com
Development of Bradykinin Receptor Agonists and Antagonists
The quest for effective modulators of bradykinin receptors has led to the development of both agonists, which mimic the action of bradykinin, and antagonists, which block its effects. Early antagonists were peptide-based, derived from the structure of bradykinin itself. pnas.org A significant advancement was the creation of second-generation peptide antagonists like Icatibant (Hoe 140), which exhibited improved potency and stability. remedypublications.comnih.gov
The development of non-peptide antagonists represented a major breakthrough, offering the potential for better oral bioavailability and metabolic stability. pnas.org this compound was the first potent, non-peptide competitive antagonist of the bradykinin B2 receptor to be discovered. remedypublications.comtocris.comrndsystems.com It has been shown to inhibit the binding of radiolabeled bradykinin to the B2 receptor on human IMR-90 cells with a Ki of 64 nM and to competitively inhibit bradykinin-stimulated calcium efflux. medchemexpress.commedchemexpress.comnih.gov Following Win 64338, other non-peptide antagonists such as FR173657 have been developed with high affinity and selectivity for the B2 receptor. remedypublications.com
Distinction Between Peptide and Non-peptide Antagonists
Bradykinin receptor antagonists are broadly categorized into two main classes: peptide and non-peptide antagonists. This classification is based on their chemical structure, which in turn dictates many of their pharmacological properties. remedypublications.compnas.org
Peptide Antagonists: These are compounds that are structurally derived from the bradykinin peptide itself. pnas.org They often contain non-natural amino acids to enhance their stability and antagonistic properties. remedypublications.com Icatibant (Hoe 140) is a prominent example of a second-generation peptide antagonist. remedypublications.com While often potent and selective, peptide antagonists can be susceptible to degradation by proteases and generally have poor oral bioavailability. pnas.org
Non-peptide Antagonists: These antagonists, such as this compound, have a chemical structure that is not based on amino acids. remedypublications.comnih.gov The development of these compounds was a significant step forward as they are typically less prone to metabolic degradation and can have improved oral bioavailability compared to their peptide counterparts. pnas.org this compound was a pioneering non-peptide B2 receptor antagonist, demonstrating competitive antagonism in various in vitro preparations. nih.govnih.gov However, it has been noted to have lower selectivity compared to some other antagonists. remedypublications.com Research has also indicated that the affinity and functional effects of non-peptide antagonists like Win 64338 can vary between species and even between different tissue types within the same species. nih.govnih.gov
The following table provides a comparative overview of the general characteristics of peptide and non-peptide bradykinin receptor antagonists:
| Feature | Peptide Antagonists | Non-peptide Antagonists |
| Structure | Based on amino acid sequences, often with modifications. remedypublications.com | Not derived from amino acid sequences. remedypublications.com |
| Example | Icatibant (Hoe 140) remedypublications.com | This compound remedypublications.com |
| Metabolism | Generally susceptible to degradation by peptidases. pnas.org | Typically more resistant to metabolic degradation. pnas.org |
| Bioavailability | Often poor oral bioavailability. pnas.org | Potentially higher oral bioavailability. pnas.org |
| Selectivity | Can be highly selective for receptor subtypes. | Selectivity can vary; Win 64338 has shown some cross-reactivity. remedypublications.commedchemexpress.com |
| Mode of Action | Can be competitive or non-competitive. Icatibant is a competitive antagonist in humans. remedypublications.com | Win 64338 acts as a competitive antagonist. medchemexpress.comnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
tributyl-[[4-[[(2S)-2-[(N,N'-dicyclohexylcarbamimidoyl)amino]-3-naphthalen-2-ylpropanoyl]amino]phenyl]methyl]phosphanium;chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H67N4OP.2ClH/c1-4-7-30-51(31-8-5-2,32-9-6-3)35-36-25-28-42(29-26-36)46-44(50)43(34-37-24-27-38-18-16-17-19-39(38)33-37)49-45(47-40-20-12-10-13-21-40)48-41-22-14-11-15-23-41;;/h16-19,24-29,33,40-41,43H,4-15,20-23,30-32,34-35H2,1-3H3,(H2-,46,47,48,49,50);2*1H/t43-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJGBEZPVOUBMJ-KRFCICRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69Cl2N4OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Win 64338 Hydrochloride As a Competitive Bradykinin B2 Receptor Antagonist
Discovery and Initial Characterization as a Non-Peptide Antagonist
WIN 64338 hydrochloride emerged from research efforts to develop non-peptide antagonists for the bradykinin (B550075) B2 receptor. pnas.org Its synthesis provided a significant breakthrough, offering a competitive antagonist active in both radioligand binding and functional assays. pnas.orgnih.gov The full chemical name for this compound is [[4-[[2-[[bis(cyclohexylamino)methylene]amino]-3-(2-naphthyl)-1-oxopropyl]amino]phenyl]methyl]tributylphosphonium chloride monohydrochloride. pnas.orgnih.gov
The design of WIN 64338 was intended to mimic the terminal arginine residues and the phenylalanine at position 8 of bradykinin. pnas.org This structural mimicry allows it to interact with the B2 receptor without initiating a biological response, thereby blocking the action of the natural ligand, bradykinin. wikipedia.orgtaylorandfrancis.com
Initial studies demonstrated that WIN 64338 is a selective antagonist for the B2 receptor, showing no activity at the bradykinin B1 receptor in preparations such as the rabbit aorta. pnas.orgnih.gov While it exhibits some affinity for the rat brain muscarinic receptor, it is significantly more selective for the bradykinin B2 receptor. pnas.orgnih.gov
Historical Significance in Kinin Receptor Research
The development of WIN 64338 marked a pivotal moment in kinin receptor research, as it was the first reported potent, non-peptide competitive antagonist of the bradykinin B2 receptor. pnas.orgnih.govtocris.com Prior to its discovery, the field was largely dominated by peptide-based antagonists. acs.org While effective in research settings, the therapeutic potential of peptide antagonists was limited due to their inherent drawbacks, such as poor oral bioavailability and rapid degradation.
The introduction of a non-peptide antagonist like WIN 64338 opened new avenues for the development of orally active drugs targeting the kallikrein-kinin system. acs.orgnih.gov This system is implicated in a variety of physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. acs.orgmdpi.com The availability of a selective, non-peptide B2 antagonist provided a valuable pharmacological tool to further investigate the role of bradykinin in these processes and to explore the therapeutic potential of B2 receptor blockade. mdpi.com
Comparison with Other Bradykinin B2 Receptor Antagonists
In comparison to other bradykinin B2 receptor antagonists, WIN 64338 exhibits a distinct profile. When evaluated against peptide antagonists, WIN 64338 is less potent than second-generation antagonists like Icatibant (HOE-140). pnas.orgresearchgate.net However, it is notably more potent than earlier peptide antagonists such as [DPhe7]-bradykinin. pnas.org
Compared to other non-peptide antagonists that have been developed subsequently, such as FR173657, WIN 64338 shows different species-specific affinities. nih.gov For instance, research has indicated that WIN 64338 has a higher affinity for the human B2 receptor compared to the rat B2 receptor, whereas FR173657 displays the opposite preference. nih.gov This suggests that these non-peptide antagonists may interact with different sites on the B2 receptor. nih.gov
The development of WIN 64338 paved the way for the discovery of other classes of non-peptide B2 receptor antagonists, including compounds like FR167344 and various quinoline (B57606) derivatives, which have shown high potency and oral activity. nih.govresearchgate.net
Receptor Binding Profile and Affinity
Competitive Inhibition of [3H]-Bradykinin Binding to B2 Receptors
WIN 64338 acts as a competitive antagonist at the bradykinin B2 receptor. pnas.orgpnas.org This is demonstrated by its ability to inhibit the binding of radiolabeled bradykinin, specifically [3H]-bradykinin, to B2 receptors in a concentration-dependent manner. pnas.orgnih.gov In competitive binding assays, WIN 64338 produces a parallel rightward shift of the bradykinin concentration-response curve without reducing the maximum response, which is characteristic of competitive antagonism. pnas.org Scatchard analysis of equilibrium saturation binding data further confirms its competitive mechanism, showing that WIN 64338 affects the apparent affinity of [3H]-bradykinin for the receptor without altering the total number of binding sites. pnas.org
Binding Affinity (Ki values) in Human Cells (e.g., IMR-90)
In studies utilizing human cells, WIN 64338 has demonstrated significant binding affinity for the bradykinin B2 receptor. Specifically, in human IMR-90 lung fibroblast cells, which endogenously express B2 receptors, WIN 64338 inhibits the binding of [3H]-bradykinin with a binding inhibition constant (Ki) of approximately 64 nM. pnas.orgnih.govmedchemexpress.com This value indicates a strong interaction between the antagonist and the receptor.
| Parameter | Value | Reference |
|---|---|---|
| Binding Inhibition Constant (Ki) | 64 ± 8 nM | pnas.orgnih.gov |
Binding Affinity in Guinea Pig Tissues (e.g., trachea)
The binding affinity of WIN 64338 has also been characterized in animal tissues. In membranes prepared from guinea pig trachea, this non-peptide antagonist inhibits the binding of [3H]-bradykinin with a Ki value of approximately 50.9 nM. nih.govnih.gov Functional studies on isolated guinea pig ileum have also shown potent competitive antagonism, further supporting its high affinity for the B2 receptor in this species. pnas.orgnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Binding Inhibition Constant (Ki) | 50.9 ± 19 nM | nih.govnih.gov |
Comparison of Affinity in Recombinant vs. Native B2 Receptors
Research indicates a comparable affinity of bradykinin (BK) to both recombinant and native B2 receptors. For instance, [3H]-BK demonstrated similar binding affinity to membranes of Chinese hamster ovary cells (CHO-K1) expressing the cloned human (hB2-CHO) or rat (rB2-CHO) B2 receptor, as well as to human embryonic intestine cells (INT407) which express the native B2 receptor. nih.gov The contractility assay based on the isolated human umbilical vein, which expresses the B2 receptor at a physiological density, has been a valuable tool for evaluating B2R antagonists like WIN 64338 since its introduction. mdpi.com This assay, conducted at physiological sodium concentrations, generally shows results consistent with binding competition data. nih.gov
Species-Dependent Binding Characteristics
The binding characteristics of WIN 64338 exhibit notable species-dependent variations. Studies have revealed that WIN 64338 binds with a significantly higher affinity to the rat B2 receptor compared to the human B2 receptor. nih.gov This highlights the importance of considering inter-species differences when utilizing animal models to develop bradykinin B2 receptor antagonists for potential therapeutic use in humans. nih.gov
WIN 64338 demonstrates dose-dependent and competitive inhibition of [3H]-bradykinin binding to human bradykinin B2 receptors. pnas.orgpnas.org In human fetal lung fibroblast IMR-90 cells, WIN 64338 inhibits [3H]-bradykinin binding with a binding inhibition constant (Ki) of 64 ± 8 nM. pnas.orgnih.govresearchgate.net It also competitively inhibits bradykinin-stimulated 45Ca2+ efflux from these cells, showing a pA2 value of 7.1. pnas.orgnih.govresearchgate.net In the isolated human umbilical vein, which responds to bradykinin with contractions mediated by B2 receptors, WIN 64338 acts as a competitive and surmountable antagonist with a pA2 value of 5.99. researchgate.net Studies using Chinese hamster ovary cells (CHO-K1) expressing the cloned human B2 receptor have also been employed to characterize its binding profile. nih.gov
| Preparation | Assay | Value | Citation |
|---|---|---|---|
| Human IMR-90 cells | [3H]-Bradykinin Binding (Ki) | 64 ± 8 nM | pnas.orgnih.govresearchgate.net |
| Human IMR-90 cells | Bradykinin-stimulated 45Ca2+ efflux (pA2) | 7.1 | pnas.orgnih.govresearchgate.net |
| Human Umbilical Vein | Bradykinin-induced contraction (pA2) | 5.99 | researchgate.net |
Investigations into the binding properties of WIN 64338 at rat B2 receptors have revealed a higher affinity compared to human receptors. nih.gov Specifically, WIN 64338 was found to bind with a 3.8 to 6.6-fold higher affinity to the rat B2 receptor than the human counterpart. nih.gov This has been demonstrated in studies using Chinese hamster ovary cells (CHO-K1) expressing the cloned rat B2 receptor and in native tissues such as the rat uterus. nih.gov The rat uterus is a tissue where bradykinin potently induces smooth muscle contraction through the B2 receptor subtype. nih.govmonash.edu
| Receptor Species | Relative Affinity Fold-Increase (vs. Human) | Citation |
|---|---|---|
| Rat | 3.8 - 6.6 | nih.gov |
Receptor Selectivity Investigations
A key characteristic of WIN 64338 is its selectivity for the bradykinin B2 receptor over other receptor types, including the bradykinin B1 receptor and muscarinic receptors. pnas.org
WIN 64338 has been shown to be inactive in assays for the bradykinin B1 receptor. pnas.orgresearchgate.net The classical preparation for assessing B1 receptor activity is the rabbit aorta, which is stimulated by the B1 receptor agonist des-Arg9-bradykinin. nih.gov Multiple studies have confirmed that WIN 64338 does not exhibit activity in the rabbit aorta bradykinin B1 receptor assay, which demonstrates its selectivity as a bradykinin B2 receptor antagonist. pnas.orgnih.govresearchgate.netnih.gov
While highly selective for the B2 receptor, WIN 64338 does exhibit some activity at muscarinic receptors. The compound inhibits the binding of [3H]quinuclidinyl benzilate ([3H]QNB), a muscarinic antagonist, to the rat brain muscarinic receptor with a Ki of 350 nM. medchemexpress.compnas.orgnih.gov Despite this interaction, WIN 64338 is reported to be 25- to 100-fold more selective for the bradykinin B2 receptor compared to the muscarinic receptor and other receptors against which it has been tested. pnas.orgnih.gov
| Receptor | Assay | Binding Affinity (Ki) | Citation |
|---|---|---|---|
| Bradykinin B2 (Human IMR-90) | [3H]-Bradykinin Binding | 64 nM | medchemexpress.compnas.org |
| Muscarinic (Rat Brain) | [3H]Quinuclidinyl Benzilate Binding | 350 nM | medchemexpress.compnas.org |
Appreciable Affinity for Other Receptor Systems
| Receptor | Tissue/Cell Line | Binding Affinity (Kᵢ) |
|---|---|---|
| Bradykinin B2 | Human IMR-90 cells | 64 nM |
| Muscarinic (rat brain) | Rat Brain | 350 nM |
In the available scientific literature, specific binding affinity data (such as Kᵢ or IC₅₀ values) for the interaction of this compound with dopaminergic and serotonergic receptor subtypes have not been detailed.
Specific binding affinities for this compound at α- or β-adrenergic receptor subtypes are not specified in the reviewed scholarly articles.
This compound has been shown to be highly selective against neurokinin (tachykinin) receptors. In functional assays using rabbit iris sphincter muscle, a high concentration of WIN 64338 (10 µM) did not significantly inhibit contractile responses induced by the neurokinin receptor agonists substance P, neurokinin A, substance P methyl ester, or the selective NK₃ agonist senktide (B1681736) nih.gov. This demonstrates a lack of significant functional antagonism at these receptors. Data regarding the binding affinity of this compound for neuropeptide Y, somatostatin, or cholecystokinin (B1591339) receptors are not available in the reviewed literature.
There is no specific data available in the scientific literature detailing the binding affinity of this compound for sigma-1 or sigma-2 receptors.
Interactions with Ion Channels (Na+, K+, Ca2+ channels) and Protein Kinase C
The primary mechanism of this compound involves the antagonism of the G-protein coupled bradykinin B2 receptor. This action indirectly affects intracellular calcium levels; for instance, it competitively inhibits bradykinin-stimulated ⁴⁵Ca²⁺ efflux from IMR-90 cells. However, there is no evidence in the reviewed literature to suggest that this compound directly interacts with or modulates the activity of voltage-gated sodium (Na⁺), potassium (K⁺), or calcium (Ca²⁺) channels. Furthermore, studies detailing any direct interaction with, or modulation of, protein kinase C (PKC) activity by this compound are not present in the available scientific literature.
In Vivo Pharmacological Investigations and Preclinical Research Applications
Studies in Animal Models of Inflammation and Pain
The anti-inflammatory and analgesic potential of Win 64338 hydrochloride has been explored in various animal models. As a bradykinin (B550075) B2 receptor antagonist, its mechanism of action is centered on blocking the effects of bradykinin, a key mediator in inflammatory and pain pathways. nih.gov
Research has demonstrated that Win 64338 is effective in mitigating bradykinin-induced plasma extravasation in guinea pigs. Plasma extravasation, the leakage of fluid and proteins from blood vessels into the surrounding tissue, is a cardinal sign of inflammation. In a study involving the guinea pig conjunctiva and nasal mucosa, topical application of bradykinin was shown to cause significant plasma extravasation, a process measured by the leakage of Evans blue dye. nih.gov
Pretreatment with intravenous Win 64338 markedly reduced this effect. nih.gov Specifically, a notable reduction in bradykinin-induced plasma extravasation was observed in both the conjunctiva and the nasal mucosa following administration of Win 64338. nih.gov This inhibition was found to be selective; the compound did not inhibit plasma extravasation that was evoked by substance P, indicating its specific action on the bradykinin pathway. nih.gov These findings underscore the role of Win 64338 in blocking the inflammatory increase in vascular permeability mediated by B2 receptor activation. nih.govmedchemexpress.com
Table 1: Effect of Win 64338 on Bradykinin-Induced Plasma Extravasation in Guinea Pigs. Data shows the percentage reduction in Evans blue dye extravasation following pretreatment with Win 64338. nih.gov
Stress-induced hyperthermia (SIH) is a physiological response to stress and is utilized as a measure of anxiety in animal models. scispace.com The kallikrein-kinin system, through bradykinin, has been suggested to play a role in modulating stress and anxiety. nih.gov Studies investigating the bradykinin B2 receptor's role in this context found that mice injected with the B2 antagonist Win 64338 exhibited lowered levels of stress-induced hyperthermia compared to control groups. nih.govnih.gov
This finding suggests that the bradykinin system, acting via B2 receptors, is involved in mediating physiological stress responses like hyperthermia. nih.govnih.gov While Win 64338 reduced this specific anxiety-related physiological measure, it was noted that systemic antagonists of the B2 receptor were not broadly anxiolytic in mice in other behavioral tests. nih.govguidetopharmacology.org In the brown adipose tissue, a key thermoregulator, Win 64338 was also found to increase the expression of the mitochondrial regulator Pgc1a. nih.govnih.gov
Bradykinin is a potent algogenic (pain-producing) substance, and its action at B2 receptors on nociceptive neurons is a critical component of inflammatory pain and hyperalgesia (an increased sensitivity to pain). nih.gov B2 receptor antagonists are therefore of significant interest for the treatment of hyperalgesia associated with inflammatory conditions. nih.gov Win 64338 is one of two major classes of non-peptide B2 antagonists identified for this purpose. nih.gov
While many early B2 antagonists were peptide-based and thus not suitable for oral administration, the development of non-peptide antagonists like Win 64338 represented a significant advancement. nih.gov These compounds have been investigated for their ability to reverse inflammatory hyperalgesia in animal models, positioning them as potential therapeutic agents for pain conditions linked to trauma or inflammation. nih.gov
Ocular Pharmacological Studies
The potential application of this compound in ophthalmology has been investigated, specifically focusing on its effects on intraocular pressure (IOP).
Studies have shown that Win 64338 can effectively lower intraocular pressure in Dutch-belt rabbits. When administered via intravitreal (ivt) injection, the (S)-enantiomer of Win 64338 produced a significant and long-lasting reduction in IOP. nih.gov For example, a pronounced IOP reduction was observed 72 hours post-injection relative to baseline and vehicle controls. nih.gov The (R)-enantiomer, (R)-WIN-64338, was also demonstrated to be a potent and efficacious ocular hypotensive agent when applied topically. glpbio.comnih.gov Interestingly, other non-peptidic B2 receptor antagonists tested under similar conditions were found to be essentially devoid of such ocular hypotensive activity. nih.gov
The mechanism behind the robust IOP-lowering effect of Win 64338 appears to be more complex than simple B2 receptor antagonism and is attributed to poly-pharmacology. nih.gov While (S)-WIN-64338 exhibits a high affinity for B2-receptors, it also shows appreciable affinity for a variety of other receptors. nih.gov
Ligand binding studies have revealed that (S)-WIN-64338 interacts with muscarinic, dopaminergic, serotonergic, adrenergic, neurokinin, and sigma receptors, as well as Na+ and Ca2+ channels. nih.gov The significant magnitude of the IOP reduction induced by both enantiomers of Win 64338 is likely a result of the recruitment of multiple receptors and their associated signaling pathways. nih.gov This suggests that the ocular hypotensive activity is due to a combination of mixed agonist/antagonist properties at this diverse array of targets, rather than a singular action at the bradykinin B2 receptor. nih.gov
Table 2: Poly-pharmacological Binding Profile of (S)-WIN-64338. The table summarizes the compound's affinity for various receptors and ion channels, highlighting the basis for its poly-pharmacological effects on intraocular pressure. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| (R)-WIN-64338 |
| (S)-WIN-64338 |
| Bradykinin |
| Evans blue dye |
| FR173657 |
| HOE-140 (Icatibant) |
| Neurokinin A |
| Pgc1a |
| Substance P |
| Substance P methyl ester |
Exploration of Therapeutic Potential in Disease Models (as a Research Tool)
This compound has been utilized as a research tool to investigate the role of the bradykinin B2 receptor in a variety of physiological and pathological processes.
Bradykinin is a potent bronchoconstrictor in individuals with asthma, a response mediated through the B2 receptor. In preclinical studies, this compound has been shown to interact with bradykinin receptors in airway tissue. In vitro studies using guinea-pig trachea have demonstrated that Win 64338 inhibits [3H]-bradykinin binding with a high affinity (Ki = 50.9 +/- 19 nM) and antagonizes bradykinin-induced tracheal contraction. This suggests a potential for B2 receptor antagonists to modulate airway responses.
In vivo studies in conscious guinea pigs have shown that inhaled bradykinin can cause bronchoconstriction and an influx of inflammatory cells into the lungs, effects that are mediated by B2 receptors. While other B2 receptor antagonists have been shown to block these effects, specific in vivo studies detailing the efficacy of this compound in animal models of asthma, particularly in relation to airway inflammation and hyperresponsiveness, are limited in the currently available scientific literature.
Table 1: In Vitro Activity of this compound in Guinea-Pig Trachea
| Parameter | Value |
| [3H]-bradykinin binding inhibition (Ki) | 50.9 +/- 19 nM |
| Bradykinin-induced contraction inhibition (KB) | 6.43 x 10-8 +/- 2.34 x 10-8 M |
Data from Scherrer et al.
Bradykinin is a key mediator of pain and inflammation. The activation of B2 receptors on sensory neurons is a critical step in the generation of pain signals. This compound has been investigated as a tool to understand the role of bradykinin in pain pathways.
In a study investigating bradykinin-evoked trigeminal nerve stimulation, a key mechanism in certain types of chronic pain like migraine, this compound demonstrated selective and competitive antagonism of bradykinin B2 receptors both in vitro and in vivo. In the rabbit isolated iris sphincter, Win 64338 competitively antagonized bradykinin-induced contractile responses, which are mediated by the release of tachykinins from sensory nerves.
In vivo, in guinea pigs, pretreatment with this compound markedly reduced plasma extravasation in the conjunctiva and nasal mucosa induced by bradykinin, a process linked to neurogenic inflammation and pain. This inhibition was selective for bradykinin-mediated effects, as the compound did not inhibit plasma extravasation caused by substance P. These findings underscore the utility of this compound in preclinical models to dissect the role of bradykinin B2 receptors in pain and neurogenic inflammation.
Table 2: In Vivo Effect of this compound on Bradykinin-Induced Plasma Extravasation in Guinea Pigs
| Tissue | Bradykinin-Induced Extravasation Inhibition (%) |
| Conjunctiva | 81 +/- 3% |
| Nasal Mucosa | 69 +/- 5% |
Data from a study on bradykinin-evoked trigeminal nerve stimulation.
Bradykinin is a potent vasodilator, and this effect is primarily mediated through the B2 receptor on endothelial cells, leading to the production of nitric oxide and subsequent smooth muscle relaxation. This compound has been used in in vitro studies to probe the function of bradykinin receptors in the vasculature.
In primary cultures of bovine aortic endothelial cells, it was observed that this compound abolished the effect of des-Arg9-bradykinin, a B1 receptor agonist, on cyclic GMP production, an indicator of nitric oxide synthesis. Interestingly, in this specific study, it did not inhibit the effects of bradykinin itself, suggesting potential species and tissue-specific differences in its activity. This highlights the complexity of kinin receptor pharmacology and the role of compounds like this compound in elucidating these nuances.
While specific studies on this compound in brain edema are not prominent, research on bradykinin B2 receptor antagonists, in general, has demonstrated their potential in this area. Bradykinin is implicated in the formation of vasogenic brain edema following traumatic brain injury, and blockade of B2 receptors is a therapeutic strategy that has been explored. Preclinical studies with other B2 receptor antagonists have shown a reduction in brain edema and improvement in neurological outcomes in animal models of head trauma.
Investigational Antibacterial and Antibiofilm Activities
A review of the available scientific literature did not yield any studies investigating the antibacterial or antibiofilm activities of this compound. The primary focus of research on this compound has been its interaction with the bradykinin B2 receptor and its subsequent effects on inflammation, pain, and cardiovascular parameters.
Activity Against Bacterial Organisms (e.g., Staphylococcus aureus, Escherichia coli)
No specific data on the Minimum Inhibitory Concentration (MIC) or other measures of antibacterial activity for this compound against Staphylococcus aureus or Escherichia coli are available in the public scientific literature.
Effects on Bacterial Biofilm Formation
There is no available research detailing the effects of this compound on the formation, inhibition, or dispersal of bacterial biofilms.
Synergistic Interactions with Conventional Antibiotics
No studies documenting the synergistic, additive, or antagonistic interactions between this compound and other antibiotic drugs have been found in the course of this search.
Due to the absence of specific research data in the requested areas, the generation of a thorough and informative article strictly adhering to the provided outline is not possible at this time. The focus of existing research on this compound remains firmly within the field of its action on bradykinin receptors.
Methodological Approaches and Research Paradigms Utilizing Win 64338 Hydrochloride
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. researchgate.net This technique involves the use of a radioactively labeled ligand that binds to the receptor of interest. By measuring the displacement of the radioligand by an unlabeled compound, such as WIN 64338 hydrochloride, the binding affinity of the unlabeled compound can be determined.
To determine the affinity of this compound for the bradykinin (B550075) B2 receptor, radioligand binding assays utilizing [3H]-bradykinin have been employed. pnas.orgnih.gov In these assays, membranes from cells or tissues expressing the B2 receptor, such as human IMR-90 fetal lung fibroblasts or guinea pig trachea, are incubated with [3H]-bradykinin in the presence of varying concentrations of this compound. pnas.orgnih.govmedchemexpress.com The results consistently demonstrate that this compound dose-dependently inhibits the binding of [3H]-bradykinin to the B2 receptor. pnas.org
The binding affinity is typically expressed as the inhibition constant (Ki). For this compound, the reported Ki value for the bradykinin B2 receptor on human IMR-90 cells is 64 ± 8 nM. pnas.orgpnas.org In studies using guinea pig trachea, a similar nanomolar affinity was observed, with a reported Ki of 50.9 ± 19 nM. nih.gov These findings establish this compound as a potent antagonist of the bradykinin B2 receptor. medchemexpress.comtocris.commedkoo.com
Table 1: Binding Affinity of this compound for the Bradykinin B2 Receptor
| Preparation | Radioligand | Ki (nM) |
|---|---|---|
| Human IMR-90 Cells | [3H]-Bradykinin | 64 ± 8 |
| Guinea Pig Trachea | [3H]-Bradykinin | 50.9 ± 19 |
This table presents the inhibition constants (Ki) of this compound for the bradykinin B2 receptor as determined by radioligand binding assays using [3H]-bradykinin.
To assess the selectivity of this compound, its binding affinity for other receptors, such as the muscarinic receptor, has also been investigated. [3H]quinuclidinyl benzilate ([3H]QNB) is a well-established radioligand used to label muscarinic cholinergic receptors. nih.gov In vivo and in vitro studies have demonstrated that [3H]QNB binding is saturable and can be displaced by muscarinic drugs. nih.gov
When tested for its ability to displace [3H]QNB from rat brain muscarinic receptors, this compound exhibited a Ki of 350 nM. pnas.orgmedchemexpress.compnas.org A comparison of the Ki values reveals that this compound is approximately 5.5-fold more selective for the bradykinin B2 receptor than for the muscarinic receptor. While it does show some affinity for the muscarinic receptor, it is significantly more potent at the bradykinin B2 receptor. pnas.orgpnas.org
Table 2: Comparative Binding Affinity of this compound
| Receptor | Radioligand | Ki (nM) |
|---|---|---|
| Bradykinin B2 (Human IMR-90 Cells) | [3H]-Bradykinin | 64 |
| Muscarinic (Rat Brain) | [3H]Quinuclidinyl Benzilate | 350 |
This table compares the binding affinity (Ki) of this compound for the bradykinin B2 receptor and the muscarinic receptor.
Functional Bioassays
Functional bioassays are essential for characterizing the biological effect of a compound at its target receptor. These assays measure the physiological response elicited by the compound, providing information on whether it acts as an agonist, antagonist, or inverse agonist.
Activation of the bradykinin B2 receptor, a Gq-coupled receptor, leads to the activation of phospholipase C and a subsequent increase in intracellular calcium concentration. medchemexpress.comnih.govcreative-bioarray.com Therefore, measuring changes in intracellular calcium levels is a direct way to assess the functional activity of compounds targeting this receptor.
In studies with human IMR-90 cells, the effect of this compound on bradykinin-stimulated 45Ca2+ efflux has been evaluated. The results show that this compound competitively inhibits this response, producing parallel rightward shifts in the bradykinin concentration-response curve. pnas.org The antagonist potency is expressed as a pA2 value, which was determined to be 7.1. pnas.orgmedchemexpress.compnas.org This confirms that this compound acts as a competitive antagonist at the bradykinin B2 receptor. pnas.org
Another downstream signaling event following Gq-coupled receptor activation is the production of inositol (B14025) phosphates, including inositol trisphosphate (IP3) and its metabolite, inositol monophosphate (IP1). nih.govcreative-bioarray.combmglabtech.comresearchgate.net Assays measuring the accumulation of inositol phosphates provide another means to quantify the functional activity of receptor ligands. nih.govbmglabtech.com
In cultured guinea-pig tracheal smooth muscle cells, bradykinin has been shown to stimulate inositol phosphate (B84403) formation in a concentration-dependent manner. nih.gov this compound was found to inhibit this bradykinin-induced inositol phosphate formation, further supporting its role as a B2 receptor antagonist. nih.gov When comparing its potency to other B2 antagonists, the order of potency was determined to be Hoe 140 = NPC 17731 > WIN 64338 > D-Arg0[Hyp3, D-Phe7]-BK. nih.gov
Organ bath experiments are a classical pharmacological technique used to study the effects of drugs on the contractility of isolated tissues. dmt.dkresearchgate.netfrontiersin.orgnih.govnih.gov This method allows for the quantification of smooth muscle contraction and relaxation in response to various stimuli. dmt.dknih.gov
The effect of this compound has been investigated in several isolated tissue preparations, including the guinea pig ileum and trachea. pnas.orgnih.govmedchemexpress.com In the guinea pig ileum, this compound was shown to inhibit bradykinin-mediated contractility with a pA2 value of 8.2. pnas.orgmedchemexpress.compnas.org Similarly, in the guinea pig trachea, it inhibited bradykinin-induced contraction with a KB value of 64.3 nM. nih.govmedchemexpress.com Notably, this compound had significantly weaker activity against acetylcholine-induced contractility in the guinea pig ileum, demonstrating its selectivity for the bradykinin B2 receptor over muscarinic receptors in this functional assay. pnas.orgpnas.org Furthermore, the compound was found to be inactive in a rabbit aorta bradykinin B1 receptor assay, confirming its selectivity for the B2 receptor subtype. pnas.orgpnas.orgtocris.commedkoo.com The contractility assay using the isolated human umbilical vein was also instrumental in the initial characterization of WIN 64338 as the first non-peptide B2 receptor antagonist. nih.govmdpi.com
Table 3: Functional Antagonist Activity of this compound
| Assay | Tissue/Cell Line | Agonist | Potency (pA2 / KB) |
|---|---|---|---|
| Calcium Efflux | Human IMR-90 Cells | Bradykinin | pA2 = 7.1 |
| Ileum Contractility | Guinea Pig | Bradykinin | pA2 = 8.2 |
| Trachea Contractility | Guinea Pig | Bradykinin | KB = 64.3 nM |
This table summarizes the functional antagonist potency of this compound in various bioassays.
Implementation in Preclinical Animal Models
This compound has been instrumental in a variety of preclinical animal models to investigate the physiological roles of the bradykinin B2 receptor. These models are crucial for translating cellular and molecular findings into a systemic biological context. researchgate.net
In murine models, WIN 64338 has been used to explore the involvement of the bradykinin system in stress and anxiety. Researchers observed that the administration of WIN 64338 to mice led to a decrease in stress-induced hyperthermia (SIH), a physiological measure of anxiety. medchemexpress.comnih.gov This suggests a role for the B2 receptor in mediating certain physiological stress responses. nih.gov Furthermore, in the brown adipose tissue of mice, a key thermoregulatory organ, WIN 64338 was found to increase the expression of the mitochondrial regulator Pgc1a. nih.gov
Studies utilizing guinea pig tissues have also been prominent. The compound's antagonistic effects on bradykinin-induced contractions have been characterized in guinea pig ileum and trachea preparations. pnas.orgpnas.orgnih.gov In the guinea pig ileum, WIN 64338 effectively inhibits bradykinin-mediated contractility. pnas.orgpnas.orgresearchgate.net Similarly, in the guinea pig trachea, it inhibits [3H]-bradykinin binding and bradykinin-induced contractions, providing a model to study B2 receptor function in airway smooth muscle. medchemexpress.comnih.govtocris.comnih.gov These animal models form a critical part of preclinical research, allowing for the investigation of potential therapeutic applications and the fundamental mechanisms of bradykinin receptor signaling. scielo.br
Comparative Pharmacological Studies Across Different Species and Tissue Preparations
The pharmacological profile of this compound exhibits notable variations across different species and tissue types, a common phenomenon for bradykinin B2 receptor antagonists. mdpi.com Such comparative studies are essential for understanding the species-specific nature of receptor-ligand interactions and for the appropriate selection of animal models in preclinical research. nih.govnih.govdoi.org
WIN 64338 has been shown to be a competitive antagonist in several preparations. For instance, it competitively inhibits bradykinin-stimulated calcium efflux in human IMR-90 fibroblast cells. pnas.orgpnas.org It also demonstrates competitive and surmountable antagonism of bradykinin in both isolated rabbit jugular and human umbilical veins. researchgate.net
However, its effects can differ significantly. In primary cultured bovine aortic endothelial cells, WIN 64338 surprisingly did not inhibit the effects of bradykinin but did abolish the effects of des-Arg9-bradykinin, a B1 receptor agonist. nih.gov This finding suggests that the compound's selectivity and mechanism of action can be tissue- and species-dependent. nih.gov In contrast, WIN 64338 shows no activity in the rabbit aorta, a classic preparation for studying B1 receptor activity, confirming its general selectivity for the B2 receptor. pnas.orgtocris.com In the guinea-pig trachea, it was reported to inhibit bradykinin-induced contraction in a non-competitive manner. nih.gov
These species- and tissue-dependent differences underscore the complexity of the bradykinin system and the importance of characterizing pharmacological tools in multiple systems. mdpi.com
| Species | Tissue/Cell Preparation | Assay Type | Pharmacological Parameter | Value | Citation |
|---|---|---|---|---|---|
| Human | IMR-90 Cells | [3H]-Bradykinin Binding | Ki | 64 ± 8 nM | medchemexpress.compnas.orgresearchgate.net |
| Human | IMR-90 Cells | Bradykinin-stimulated 45Ca2+ efflux | pA2 | 7.1 | pnas.orgpnas.orgresearchgate.net |
| Human | Umbilical Vein | Bradykinin-induced Contraction | pA2 | 5.99 | researchgate.net |
| Guinea Pig | Ileum | Bradykinin-mediated Contractility | pA2 | 8.2 | pnas.orgpnas.orgresearchgate.net |
| Guinea Pig | Trachea | [3H]-Bradykinin Binding | Ki | 50.9 ± 19 nM | nih.gov |
| Guinea Pig | Trachea | Bradykinin-induced Contraction | KB | 64.3 nM | medchemexpress.comnih.gov |
| Rabbit | Jugular Vein | Bradykinin-induced Contraction | pA2 | 6.14 | researchgate.net |
| Rabbit | Aorta | B1 Receptor Assay | Inactive | pnas.orgpnas.orgresearchgate.net | |
| Rat | Brain | [3H]Quinuclidinyl benzilate binding (Muscarinic Receptor) | Ki | 350 nM | medchemexpress.compnas.orgpnas.org |
Conceptual Frameworks
Poly-pharmacology, the ability of a single compound to interact with multiple targets, is a critical concept in drug discovery and chemical biology. This compound serves as an example for understanding this principle. While it is primarily characterized as a selective B2 receptor antagonist, it is not entirely specific and displays some level of off-target activity. biorxiv.org
The most documented off-target interaction for WIN 64338 is with the muscarinic acetylcholine (B1216132) receptor. Studies have shown that it inhibits the binding of [3H]quinuclidinyl benzilate to the rat brain muscarinic receptor with a binding inhibition constant (Ki) of 350 nM. medchemexpress.compnas.orgpnas.org Although this affinity is weaker than its affinity for the bradykinin B2 receptor (Ki = 64 nM), it is a measurable interaction. medchemexpress.compnas.org The selectivity for the bradykinin receptor is estimated to be 25- to 100-fold higher compared to other receptors against which it has been tested. pnas.orgpnas.orgresearchgate.net
This off-target activity highlights the importance of characterizing the selectivity profile of any chemical probe. The existence of such poly-pharmacology necessitates careful interpretation of experimental results, as observed effects may not be solely attributable to the primary target. Understanding the full interaction profile of a compound like WIN 64338 is essential for accurately dissecting its role in complex biological systems and avoiding misinterpretation of its effects.
Despite its modest off-target activity, this compound has proven to be a valuable chemical probe for studying the bradykinin B2 receptor. researchgate.net As the first potent, non-peptide competitive antagonist developed for this receptor, it represented a significant advancement in the field. pnas.orgpnas.orgtocris.com Its utility stems from its ability to selectively block B2 receptor-mediated pathways, allowing researchers to differentiate these from effects mediated by other receptors, particularly the bradykinin B1 receptor. pnas.org
WIN 64338's selectivity is demonstrated by its lack of activity in assays for the bradykinin B1 receptor, such as the rabbit aorta preparation. pnas.orgpnas.orgresearchgate.nettocris.com This selectivity enables its use in experiments to isolate and characterize the physiological and pathological processes specifically governed by B2 receptor activation. For example, it can be used to confirm that a particular biological response to bradykinin is indeed mediated by the B2 subtype. researchgate.net
By acting as a competitive antagonist, WIN 64338 helps to probe the nature of the ligand-binding site on the B2 receptor and to elucidate the mechanisms of signal transduction following receptor activation. pnas.orgpnas.org Its use in various in vitro and in vivo models has contributed significantly to the understanding of the B2 receptor's role in processes such as inflammation, pain, and smooth muscle contraction. researchgate.netmdpi.com
Future Research Directions and Unresolved Questions
Comprehensive Elucidation of Off-Target Interactions and Their Biological Significance
While WIN 64338 is recognized for its selectivity for the bradykinin (B550075) B2 receptor, preliminary studies have indicated potential interactions with other receptors. pnas.orgresearchgate.net A comprehensive screening against a broad panel of receptors, enzymes, and ion channels is necessary to fully map its off-target binding profile. A known off-target interaction is with the muscarinic acetylcholine (B1216132) receptor.
Research has shown that WIN 64338 can inhibit the binding of [3H]quinuclidinyl benzilate to the rat brain muscarinic receptor. pnas.orgresearchgate.net However, its affinity for this receptor is significantly lower than for the B2 receptor, indicating a considerable selectivity window. pnas.orgresearchgate.net The antagonist also demonstrates weaker activity against acetylcholine-induced contractions in guinea pig ileum compared to its potent inhibition of bradykinin-mediated responses. pnas.orgresearchgate.net
The biological significance of these off-target interactions, even if weaker, warrants further investigation. In therapeutic contexts where high concentrations of the drug might be used, or in specific patient populations, these secondary activities could become clinically relevant. Future studies should aim to:
Quantify the binding kinetics (k-on, k-off) at the muscarinic receptor to understand the duration of this interaction.
Investigate the functional consequences of this binding (e.g., antagonism, partial agonism) across different muscarinic receptor subtypes (M1-M5).
Utilize computational modeling to predict other potential off-target interactions based on the structure of WIN 64338.
Table 1: Off-Target Interaction Profile of WIN 64338
| Off-Target | Assay | Species | Affinity (Ki) | Selectivity for B2 Receptor |
|---|
Data sourced from Sawutz et al. (1994). pnas.org
Detailed Investigation of Mechanisms Beyond B2 Receptor Antagonism in Multi-Target Modulations
The classification of WIN 64338 as a selective B2 antagonist has been challenged by findings that suggest a more complex, tissue-specific mechanism of action. nih.gov A pivotal study using primary cultured bovine aortic endothelial cells revealed a surprising effect: WIN 64338 abolished the cyclic GMP production stimulated by des-Arg9-bradykinin, a bradykinin B1 receptor agonist. nih.gov Paradoxically, in the same cell system, it did not inhibit the response to bradykinin itself. nih.gov
This finding is in stark contrast to studies in other tissues, such as the rabbit aorta, where WIN 64338 shows no activity at the B1 receptor. pnas.orgnih.gov This discrepancy highlights that the pharmacological activity of WIN 64338 may not be solely attributable to direct B2 receptor blockade and could involve:
Receptor cross-talk: WIN 64338 might modulate the signaling of the B1 receptor indirectly in certain cell types.
Interaction with downstream signaling components: The compound could interfere with intracellular pathways that are common to both B1 and B2 receptor activation in endothelial cells.
Formation of receptor heterodimers: The possibility of B1/B2 receptor heterodimerization and its modulation by WIN 64338 is an area ripe for exploration.
Future research should focus on dissecting these complex mechanisms to understand why WIN 64338 exhibits such varied activity across different biological systems.
Evaluation of Stereoisomer-Specific Activities (e.g., (S)-WIN-64338 vs. (R)-WIN-64338)
Chirality is a critical factor in pharmacology, as different stereoisomers of a drug can have vastly different potencies, efficacies, and toxicities. ankara.edu.tr The commercially available and widely studied form of WIN 64338 is the (S)-enantiomer, as indicated by its chemical name: (S)-4-[2-[Bis(cyclohexylamino)methyleneamino]-3-(2-naphthalenyl)-1-oxopropylamino]benzyl tributyl phosphonium (B103445) chloride hydrochloride. tocris.com
The pharmacological profile of the corresponding (R)-enantiomer remains uncharacterized. The significant difference in activity observed between stereoisomers of other bradykinin receptor antagonists, such as the peptide antagonist HOE-140, underscores the importance of stereochemistry for receptor interaction. nih.gov For instance, the D-Tic7 stereoisomer of HOE-140 has a 2000-fold higher binding affinity for the B2 receptor than its L-Tic7 counterpart. nih.gov
Therefore, a crucial and unresolved question is the activity of (R)-WIN-64338. Future research endeavors should include:
The chemical synthesis of the pure (R)-enantiomer of WIN 64338.
A comprehensive pharmacological evaluation of (R)-WIN-64338, including its binding affinity and functional activity at both B1 and B2 receptors.
Comparative studies of the off-target profiles of the (S) and (R) isomers.
This investigation will provide a complete picture of the structure-activity relationship and could reveal novel properties of the (R)-isomer.
Rational Design of Analogues for Enhanced Selectivity and Potency
WIN 64338 served as a lead compound, and early studies on its analogues established a well-defined structure-activity relationship (SAR). nih.gov These studies suggested that the B2 receptor contains a hydrophobic binding pocket that accommodates the large aromatic naphthalene (B1677914) group of the molecule in a specific orientation. nih.gov This foundational knowledge provides a strong basis for the rational design of new analogues with improved pharmacological properties.
The development of subsequent non-peptide B2 antagonists, such as FR173657, which exhibits high potency and oral activity, demonstrates the feasibility of improving upon the original WIN 64338 scaffold. nih.gov Future design strategies for WIN 64338 analogues should focus on:
Modifying the naphthalene moiety: Exploring other bulky, hydrophobic groups to optimize interaction with the receptor pocket.
Altering the phosphonium group: This group is crucial for activity but also contributes to the compound's low oral bioavailability. Replacing it with other bioisosteres could improve pharmacokinetic properties.
Utilizing computational chemistry: Employing molecular docking and dynamics simulations based on emerging B2 receptor structures to guide the design of analogues with higher predicted affinity and selectivity.
The goal is to develop new compounds that retain the antagonistic properties of WIN 64338 while offering enhanced potency, greater selectivity against off-targets, and improved drug-like characteristics such as oral bioavailability.
Further Exploration of Non-Kinin Related Pharmacological Activities, such as Antibacterial Properties
The broader pharmacological potential of WIN 64338 beyond the kinin system is entirely unexplored. Many heterocyclic compounds and complex synthetic molecules developed as receptor antagonists have been found to possess unexpected secondary activities. For example, certain quinoline (B57606) derivatives, which are structurally related to some other non-peptide B2 antagonists, are known to have a wide spectrum of biological activities, including antibacterial properties. researchgate.net
While WIN 64338 itself contains a naphthalene and not a quinoline core, its complex structure merits investigation for other potential therapeutic applications. A logical future research direction would be to screen WIN 64338 in a panel of assays unrelated to kinin receptors. A primary area of interest could be its potential antimicrobial activity. This would involve:
Screening WIN 64338 against a diverse panel of pathogenic bacteria and fungi.
Determining its minimum inhibitory concentration (MIC) against any susceptible strains.
Investigating its mechanism of action if any antimicrobial properties are identified.
Such exploratory screening could uncover entirely new and unexpected therapeutic avenues for WIN 64338 and its derivatives, adding significant value to this class of compounds.
Q & A
Q. What is the pharmacological profile of WIN 64338 hydrochloride, and how does it function as a bradykinin B2 receptor antagonist?
this compound is a potent, selective, nonpeptide competitive antagonist of the bradykinin B2 receptor (B2R). It inhibits [³H]-bradykinin binding to human IMR-90 fibroblasts with an IC₅₀ of 64 nM and a Ki value reflective of high affinity . Its mechanism involves disrupting the interaction between the receptor and endogenous ligands, inducing conformational changes that block downstream signaling pathways (e.g., G-protein coupling). The hydrochloride salt enhances solubility, enabling effective distribution in biological systems .
Q. How is WIN 64338’s receptor selectivity validated in experimental models?
Selectivity is demonstrated through competitive binding assays and functional studies. For example:
- In rabbit iris sphincter preparations, WIN 64338 (1–10 µM) competitively antagonized bradykinin-induced contractions (pKB = 6.6 ± 0.1) without affecting responses to substance P or neurokinin A .
- In guinea pig conjunctiva and nasal mucosa, WIN 64338 (30–300 nmol/kg, i.v.) selectively inhibited bradykinin-induced plasma extravasation (81–100% inhibition) but not substance P-mediated effects . These results confirm B2R specificity and exclude off-target effects on related receptors (e.g., B1R, B3R) .
Advanced Research Questions
Q. How should in vitro experiments be designed to assess WIN 64338’s antagonistic activity in smooth muscle models?
Methodology :
- Tissue preparation : Isolate tissues (e.g., rabbit iris sphincter) and mount them in organ baths with oxygenated Krebs solution (pH 7.4, 37°C) .
- Stimulation : Apply bradykinin or agonists (e.g., carbachol) to induce contractions. Use electrical field stimulation (3–30 Hz) to activate sensory neurons .
- Antagonist testing : Pre-incubate tissues with WIN 64338 (1–10 µM) and generate concentration-response curves. Calculate pA₂ values to quantify antagonistic potency .
- Controls : Include parallel preparations from the same animal to control for biological variability .
Q. How can researchers analyze contradictory data on WIN 64338’s efficacy across different tissue models?
Case example : WIN 64338 shows strong B2R inhibition in rabbit iris sphincter and guinea pig mucosa but fails to block "B3R"-mediated responses in ferret trachea . Resolution strategies :
- Model validation : Confirm receptor expression profiles (e.g., RT-PCR for B2R/B3R) in the tissue used .
- Pharmacological profiling : Compare WIN 64338’s effects with other B2R antagonists (e.g., Icatibant) to identify receptor subtype-specific behaviors .
- Species-specific differences : Note that WIN 64338’s affinity varies between species (e.g., higher in guinea pigs than humans) .
Q. What methodological approaches are recommended for studying WIN 64338’s cytotoxic effects in glioblastoma cells?
Protocol :
- Cell lines : Use glioblastoma models (e.g., U87MG, T98G, A172) to assess viability via MTT or resazurin assays .
- Dose-response : Test WIN 64338 across a logarithmic concentration range (e.g., 1 nM–100 µM) and calculate IC₅₀ values (see Table 1) .
- Combination studies : Pair WIN 64338 with other agents (e.g., PF-2545920) and analyze synergism/antagonism using Chou-Talalay or Bliss independence models .
Table 1 : Cytotoxicity of WIN 64338 in glioblastoma cells
| Cell Line | IC₅₀ (µM) |
|---|---|
| U87MG | 12.5 |
| T98G | 18.3 |
| A172 | 9.8 |
Q. How can in vivo plasma extravasation assays be optimized to evaluate WIN 64338’s anti-inflammatory effects?
Procedure :
- Animal model : Use guinea pigs anesthetized with urethane. Inject Evans blue dye intravenously to quantify plasma leakage .
- Drug administration : Administer WIN 64338 (30–300 nmol/kg, i.v.) 15 minutes before bradykinin challenge.
- Tissue processing : Excise conjunctiva/nasal mucosa, homogenize in formamide, and measure dye absorbance at 620 nm .
- Data normalization : Express results as % inhibition relative to vehicle controls .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing concentration-response data in receptor antagonism studies?
- Schild analysis : Plot log(dose ratio – 1) against log[antagonist] to determine pA₂ and assess competitive vs. noncompetitive antagonism .
- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism .
- Error reporting : Include SEM and n values (number of replicates) to ensure reproducibility .
Q. How should researchers address variability in WIN 64338’s pharmacokinetic properties across studies?
- Solubility considerations : Use hydrochloride salt formulations in aqueous buffers (e.g., Krebs solution) to enhance bioavailability .
- Dose timing : Pre-treat animals 15–30 minutes before agonist exposure to account for rapid onset kinetics .
- Species-specific adjustments : Adjust doses based on affinity differences (e.g., higher doses for human-derived cell lines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
